molecular formula C17H18N2O3 B2705383 6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide CAS No. 2034244-59-0

6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide

Cat. No.: B2705383
CAS No.: 2034244-59-0
M. Wt: 298.342
InChI Key: JQAFXACKNQAPJD-UHFFFAOYSA-N
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Description

6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a tetrahydrofuran ring, an o-tolyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide typically involves the following steps:

    Formation of the tetrahydrofuran-3-yl ether: This step involves the reaction of tetrahydrofuran with an appropriate halogenating agent to form the tetrahydrofuran-3-yl halide.

    Coupling with nicotinamide: The tetrahydrofuran-3-yl halide is then reacted with nicotinamide in the presence of a base to form the desired ether linkage.

    Introduction of the o-tolyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the tetrahydrofuran and o-tolyl groups.

    Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring but lacking the nicotinamide moiety.

    Tolyl-substituted amides: Compounds with the o-tolyl group but different amide structures.

Uniqueness

6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide is unique due to the combination of its tetrahydrofuran, o-tolyl, and nicotinamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2-methylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-4-2-3-5-15(12)19-17(20)13-6-7-16(18-10-13)22-14-8-9-21-11-14/h2-7,10,14H,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAFXACKNQAPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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